molecular formula C8H7NO2S B091915 5-Methoxybenzo[d]thiazol-2(3H)-one CAS No. 15193-51-8

5-Methoxybenzo[d]thiazol-2(3H)-one

Cat. No. B091915
CAS RN: 15193-51-8
M. Wt: 181.21 g/mol
InChI Key: STFOYVOEMLDYJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multicomponent reactions, as seen in the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, which utilizes a one-pot interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine . Similarly, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves a multi-step process including hydrolysis, substitution, and condensation . These methods could potentially be adapted for the synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one.

Molecular Structure Analysis

Quantum chemical calculations are a common tool for analyzing the molecular structure of thiazole derivatives. For instance, the molecular structure, vibrational frequencies, and electronic absorption of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione were studied using DFT/B3LYP methods . These computational techniques could be applied to 5-Methoxybenzo[d]thiazol-2(3H)-one to predict its molecular structure and properties.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from studies on similar compounds. For example, the synthesis of certain derivatives of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran and their antihypertensive activities suggest that thiazole derivatives can be functionalized to create biologically active molecules . This indicates that 5-Methoxybenzo[d]thiazol-2(3H)-one could potentially undergo similar chemical reactions to yield new compounds with specific activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized through spectroscopic methods and quantum chemical calculations. For example, the spectroscopic investigations and antioxidant activity of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one were verified, and its properties were calculated using DFT/B3LYP . Similarly, the antimicrobial activity of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring was screened, indicating the potential for biological activity . These methods could be used to determine the physical and chemical properties of 5-Methoxybenzo[d]thiazol-2(3H)-one.

Scientific Research Applications

Synthesis and Biological Evaluation

A study demonstrated the synthesis of thiazolyl-ethylidene hydrazino-thiazole derivatives, revealing their significant antimicrobial and anticancer properties. These compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, with specific derivatives exhibiting potent cytotoxic activities against liver, colorectal, and breast carcinoma cell lines, indicating their potential for further pharmacological studies (Al-Mutabagani et al., 2021).

Anticancer Agents

Another research uncovered 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents, improving the antiproliferative activity against melanoma and prostate cancer cells from the micromolar to the low nanomolar range. These compounds work by inhibiting tubulin polymerization, a critical process in cell division, suggesting a promising direction for cancer treatment development (Lu et al., 2009).

Cholinesterase Inhibitors

Research aimed at discovering new cholinesterase inhibitors for treating neurodegenerative diseases led to the synthesis of S-alkylated triazolothiols. These compounds were synthesized from 4-methoxybenzoic acid and showed excellent inhibitory potential against acetylcholinesterase and butyrylcholinesterase enzymes, with one derivative being particularly potent. This finding highlights the potential of these compounds in treating diseases like Alzheimer's (Arfan et al., 2018).

Anticonvulsant Activity

A series of quinazolino-benzothiazoles were synthesized and evaluated for their anticonvulsant activity. Certain compounds in this series demonstrated significant efficacy against tonic and clonic seizures without showing signs of neurotoxicity or hepatotoxicity, making them promising candidates for further development into antiepileptic drugs (Ugale et al., 2012).

Antimicrobial and Antiviral Activities

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and showed promising antibacterial, antifungal, and antiviral activities. These compounds particularly exhibited significant effects against tobacco mosaic virus and certain bacterial strains, underscoring their potential as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).

properties

IUPAC Name

5-methoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-5-2-3-7-6(4-5)9-8(10)12-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFOYVOEMLDYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164912
Record name 2-Benzothiazolinone, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzo[d]thiazol-2(3H)-one

CAS RN

15193-51-8
Record name 2-Benzothiazolinone, 5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015193518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzothiazolinone, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.0 gm (0.0314 mol) of 3-acetyl-5-methoxy-2(3H)-benzothiazolone were suspended in a mixture of 210 ml of 5 N hydrochloric acid and 70 ml of ethanol, and the suspension was refluxed for one hour. The still hot mixture was filtered, diluted with 200 ml of water and brought to a temperature of 5° C. by external cooling with ice. After standing for 2 hours, the precipitate was filtered off, and the dried product was purified chromatographically on silica gel, using 1,2-dichloroethane-acetone (volume ratio 9:1) for elution, and finally recrystallized from methanol and from 1,2-dichloro-ethane, each time in the presence of activated charcoal. The slightly yellow crystals obtained with a yield of 3.25 gm (57% of theory) melted at 168°-170° C.
Name
3-acetyl-5-methoxy-2(3H)-benzothiazolone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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